3-(4-Bromophenyl)prop-2-ynal
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Overview
Description
3-(4-Bromophenyl)prop-2-ynal is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propynal group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)prop-2-ynal typically involves the reaction of 4-bromobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under reflux conditions.
Major Products:
Oxidation: 4-Bromobenzoic acid or 4-bromobenzophenone.
Reduction: 3-(4-Bromophenyl)prop-2-yn-1-ol.
Substitution: Various substituted phenylpropynals depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)prop-2-ynal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)prop-2-ynal involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(4-Fluorophenyl)prop-2-ynal: Similar structure but with a fluorine atom instead of bromine.
3-(4-Chlorophenyl)prop-2-ynal: Contains a chlorine atom in place of bromine.
3-(4-Iodophenyl)prop-2-ynal: Features an iodine atom instead of bromine.
Uniqueness: 3-(4-Bromophenyl)prop-2-ynal is unique due to the specific reactivity imparted by the bromine atom, which can participate in various substitution reactions more readily compared to its fluorine or chlorine analogs. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5BrO |
---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
3-(4-bromophenyl)prop-2-ynal |
InChI |
InChI=1S/C9H5BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H |
InChI Key |
ZUIIJCOVKJJQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)Br |
Origin of Product |
United States |
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